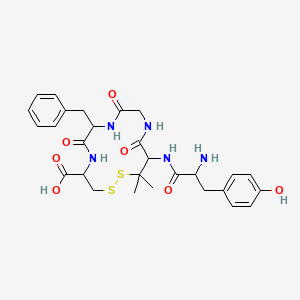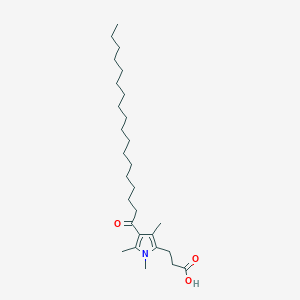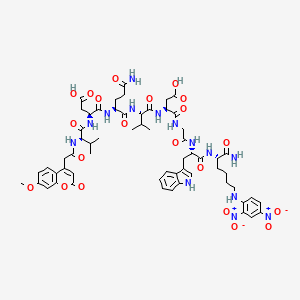
Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) is a synthetic peptide substrate used in various biochemical assays. This compound is particularly useful in the study of protease activity, where it serves as a fluorogenic substrate. Upon cleavage by specific proteases, it releases a fluorescent signal that can be quantitatively measured. This property makes it valuable in research involving enzyme kinetics and inhibitor screening.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The deprotection steps often involve the use of trifluoroacetic acid (TFA) to remove protecting groups from the amino acids.
Industrial Production Methods
In an industrial setting, the production of Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by specific proteases that recognize and cleave the peptide bond within the substrate.
Common Reagents and Conditions
The enzymatic cleavage reactions typically occur in buffered aqueous solutions at physiological pH. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl. The reactions are often carried out at temperatures ranging from 25°C to 37°C to mimic physiological conditions.
Major Products Formed
Upon cleavage by proteases, Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) releases a fluorescent moiety, which can be detected and quantified using fluorescence spectroscopy. The major products formed are the cleaved peptide fragments and the fluorescent signal.
Scientific Research Applications
Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used in the study of enzyme kinetics and the development of enzyme inhibitors.
Biology: Employed in assays to monitor protease activity in various biological samples.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Applied in quality control processes to ensure the activity of protease enzymes in industrial applications.
Mechanism of Action
The mechanism of action of Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) involves its recognition and cleavage by specific proteases. The peptide substrate is designed to fit into the active site of the protease, where the enzyme catalyzes the hydrolysis of the peptide bond. This cleavage releases a fluorescent moiety, which can be detected and measured. The intensity of the fluorescence signal correlates with the protease activity, allowing for quantitative analysis.
Comparison with Similar Compounds
Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) can be compared with other fluorogenic peptide substrates such as:
Mca-YVADAP-K(Dnp)-OH: A substrate for caspase-1 and angiotensin-converting enzyme 2 (ACE2).
Ac-DMQD-AMC: A fluorogenic substrate for caspase-3.
The uniqueness of Mca-VDQMDGW-K(Dnp)-NH2 (ammonium salt) lies in its specific sequence and the fluorescent moiety it releases upon cleavage. This specificity makes it suitable for studying particular proteases and their inhibitors.
Properties
Molecular Formula |
C60H77N15O21S |
|---|---|
Molecular Weight |
1376.4 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid;azane |
InChI |
InChI=1S/C60H74N14O21S.H3N/c1-30(2)53(72-48(76)22-31-23-52(82)95-46-25-34(94-3)13-14-36(31)46)60(89)71-44(27-51(80)81)59(88)68-40(16-17-47(61)75)56(85)69-41(18-20-96-4)57(86)70-43(26-50(78)79)55(84)65-29-49(77)66-42(21-32-28-64-37-10-6-5-9-35(32)37)58(87)67-39(54(62)83)11-7-8-19-63-38-15-12-33(73(90)91)24-45(38)74(92)93;/h5-6,9-10,12-15,23-25,28,30,39-44,53,63-64H,7-8,11,16-22,26-27,29H2,1-4H3,(H2,61,75)(H2,62,83)(H,65,84)(H,66,77)(H,67,87)(H,68,88)(H,69,85)(H,70,86)(H,71,89)(H,72,76)(H,78,79)(H,80,81);1H3/t39-,40-,41-,42-,43-,44-,53-;/m0./s1 |
InChI Key |
VHJIOOCCKGODAJ-SKVYSOQNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785816.png)
![[2-(4-Chloro-phenoxy)-ethyl]-(3-phenoxy-propyl)-amine](/img/structure/B10785819.png)
![10,13-dimethyl-6-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10785824.png)
![1-[(4-Trifluoromethylphenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine](/img/structure/B10785826.png)
![(4R,5S,7R,9R,11E,13Z,15R)-6-[(2S,3S,4S,6S)-5-[(2R,4S,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785833.png)


![[Sar1, D-phe8, des-arg9]-bradykinin](/img/structure/B10785849.png)


![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B10785880.png)

![(4R,5S,6S,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10785897.png)
